3-iodo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
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Overview
Description
3-iodo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is a heterocyclic compound that features a unique combination of iodine, trifluoromethyl, and diazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethyl-substituted pyrazole with an iodo-substituted diazepine precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-iodo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Cyclization and Condensation: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce corresponding oxides.
Scientific Research Applications
3-iodo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antiviral and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industries, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-iodo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the iodine atom can participate in halogen bonding, influencing its biological activity . The compound may inhibit or activate specific pathways, depending on its target.
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate
- 6-iodo-2-(trifluoromethyl)-4(3H)-quinazolinone
Uniqueness
Compared to similar compounds, 3-iodo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine stands out due to its unique diazepine ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H9F3IN3 |
---|---|
Molecular Weight |
331.08 g/mol |
IUPAC Name |
3-iodo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine |
InChI |
InChI=1S/C8H9F3IN3/c9-8(10,11)7-6(12)5-4-13-2-1-3-15(5)14-7/h13H,1-4H2 |
InChI Key |
BTFOBTCCADHLGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C(C(=NN2C1)C(F)(F)F)I |
Origin of Product |
United States |
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